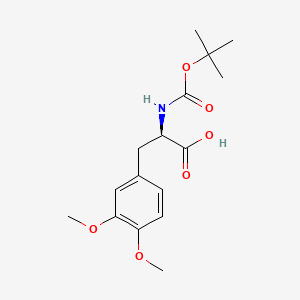

Boc-3,4-dimethoxy-D-phenylalanine

Description

Contextualization within the Landscape of Protected Amino Acid Derivatives

In chemical synthesis, particularly in the assembly of peptides, it is crucial to control which parts of a molecule react. Amino acids possess at least two reactive functional groups: an amino group and a carboxylic acid group. To prevent unwanted side reactions and uncontrolled polymerization during synthesis, one of these groups must be temporarily masked or "protected". peptide.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. Introduced in 1957, the Boc group is valued for its stability under a variety of reaction conditions, yet it can be easily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA). chempep.com This strategy, known as Boc chemistry, was foundational in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides. chempep.comnih.govspringernature.com

Boc-protected amino acids, like Boc-3,4-dimethoxy-D-phenylalanine, are therefore key intermediates. The Boc group enhances the stability and often the solubility of the amino acid, facilitating its use in synthetic processes. chemimpex.comchemimpex.com By using Boc-protected amino acids, chemists can sequentially add amino acids to a growing chain with high precision, a cornerstone of modern peptide synthesis and drug development. chemimpex.com

Importance as a Chiral Building Block in Contemporary Organic Synthesis

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology. Many biological molecules, including enzymes and receptors, are chiral, and they interact differently with the two mirror-image forms (enantiomers) of a chiral drug. Consequently, the synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry to improve efficacy and reduce potential side effects. nih.gov

Asymmetric synthesis is the process of creating chiral molecules in an enantiomerically pure form. chiralpedia.com This field relies heavily on the use of "chiral building blocks," which are enantiomerically pure compounds that serve as starting materials or key intermediates. nih.govwiley.com These building blocks introduce a specific stereochemistry into the final product.

This compound is a prime example of such a chiral building block. chemimpex.com Its "D" configuration designates a specific three-dimensional arrangement of the groups around its chiral center. By incorporating this molecule into a synthesis, chemists can ensure the resulting product has the desired stereochemistry. The demand for such chiral intermediates is consistently high as they are crucial for developing new drugs, agrochemicals, and other fine chemicals with specific biological activities. nih.govchiralpedia.com

Contribution to the Synthesis of Diverse Advanced Chemical Structures

The unique structure of this compound makes it a valuable precursor for a variety of advanced chemical structures. chemimpex.com The presence of the two methoxy (B1213986) groups on the phenyl ring can influence the biological activity and properties of the final molecule. chemimpex.com

Its primary application lies in peptide synthesis, where it serves as a building block for creating complex peptides with specific functions. chemimpex.comchemimpex.com These synthetic peptides are investigated for use as therapeutic agents targeting a range of diseases. chemimpex.com The use of this non-natural amino acid allows for the creation of peptide analogs with potentially enhanced stability, receptor affinity, or altered biological activity compared to their natural counterparts. Researchers utilize it in both solid-phase and solution-phase peptide synthesis to achieve high yields and purity. chemimpex.comchemimpex.com

Beyond standard peptides, this compound is employed in broader drug development and medicinal chemistry. chemimpex.comguidechem.com It is a key starting material for designing and optimizing drug candidates, particularly those aimed at neurological disorders. chemimpex.comguidechem.com Its structure provides a versatile scaffold that can be further modified, making it a valuable tool for researchers aiming to create innovative compounds with enhanced biological properties. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 218457-71-7 | scbt.comchemicalbook.com |

| Molecular Formula | C16H23NO6 | chemimpex.comscbt.com |

| Molecular Weight | 325.36 g/mol | chemimpex.comscbt.com |

| Appearance | Pale white or off-white solid/powder | chemimpex.comchemimpex.com |

| Purity | ≥ 98.0% (Chiral HPLC) | chemimpex.com |

| MDL Number | MFCD01317725 | chemimpex.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWMFTMMXMHMHB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660673 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218457-71-7 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc 3,4 Dimethoxy D Phenylalanine

Established Synthetic Pathways to Dimethoxyphenylalanine Precursors

The synthesis of the core structure of 3,4-dimethoxyphenylalanine often begins with commercially available starting materials that are elaborated into key intermediates. One common precursor is L-DOPA (3,4-dihydroxy-L-phenylalanine), a naturally occurring amino acid. researchgate.netnih.govsigmaaldrich.com The catechol moiety of L-DOPA can be methylated to form the 3,4-dimethoxy functionality.

Alternative pathways build the carbon skeleton from simpler aromatic compounds. For instance, 3,4-dimethoxybenzaldehyde (B141060) can be used as a starting point. This aldehyde can be converted into an azlactone, which is then hydrolyzed to yield a phenylpyruvate derivative. Chemoenzymatic methods have been developed for the production of L-3,4-dimethoxyphenylalanine from 3,4-dimethoxy phenylpyruvate using engineered aspartate aminotransferases, achieving high conversion rates. researchgate.net Other approaches involve the synthesis of intermediates like 3,4-dimethoxybenzyl cyanide, which can then be further processed to introduce the amino acid functionality. google.com A patented production technology for a related compound, 3,4-dimethoxyphenethylamine, starts with 3,4-dihydroxybenzyl chloride and uses dimethyl sulfate (B86663) for the etherification step. google.com

These pathways typically produce a racemic mixture or the L-enantiomer, which then requires specific strategies to isolate or synthesize the desired D-enantiomer.

Enantioselective Synthesis Strategies for D-Configuration

Achieving the correct D-configuration is a critical challenge in the synthesis of Boc-3,4-dimethoxy-D-phenylalanine. Biocatalytic methods have emerged as powerful and highly selective tools for this purpose. acs.org

One prominent strategy involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs). nih.gov While wild-type PAL enzymes typically favor the synthesis of L-phenylalanines, researchers have exploited their ability to also form D-enantiomers. By coupling the PAL-catalyzed amination of a cinnamic acid precursor with a chemoenzymatic deracemization process, optically enriched D-amino acids can be produced. nih.gov This cascade can involve the stereoselective oxidation of the undesired L-enantiomer by an L-amino acid deaminase (LAAD), followed by a non-selective reduction of the resulting imino acid intermediate back to the racemic amino acid, allowing for the accumulation of the D-enantiomer. nih.govnih.gov

Another powerful approach is stereoinversion, which converts a readily available L-amino acid into its D-counterpart. nih.gov This can be accomplished through a one-pot biocatalytic cascade. rsc.org The process first uses an L-amino acid deaminase to convert the L-amino acid into its corresponding α-keto acid (e.g., phenylpyruvic acid). Subsequently, a D-amino acid dehydrogenase or an engineered D-selective aminotransferase catalyzes the stereoselective reductive amination of the keto acid to yield the final D-amino acid with high enantiomeric excess (>99%). nih.govrsc.org These enzymatic methods represent an efficient and environmentally friendly alternative to traditional chemical resolutions. acs.org

| Enantioselective Strategy | Key Enzymes/Process | Typical Starting Material | Outcome |

| Chemoenzymatic Deracemization | Phenylalanine Ammonia Lyase (PAL), L-Amino Acid Deaminase (LAAD) | Substituted Cinnamic Acid | Accumulation of D-enantiomer |

| Biocatalytic Stereoinversion | L-Amino Acid Deaminase (LAAD), D-Amino Acid Dehydrogenase (DAPDH) or D-Aminotransferase (DAAT) | L-Amino Acid | High-yield conversion to D-enantiomer (>99% ee) |

Introduction and Role of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in the construction of peptides and amino acid derivatives. jk-sci.comchemistrysteps.com Its primary role is to temporarily mask the nucleophilic and basic nature of the α-amino group of the phenylalanine derivative, thereby preventing unwanted side reactions during subsequent synthetic steps, such as carboxyl group activation and coupling. americanpeptidesociety.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, in the presence of a base. jk-sci.comwikipedia.orgnih.gov The reaction conditions are generally mild and can be performed in various solvents, including aqueous mixtures. organic-chemistry.org

Key features of the Boc protecting group include:

Stability: It is stable under most basic and nucleophilic conditions, as well as toward catalytic hydrogenolysis, which allows for selective manipulation of other functional groups in the molecule. nih.govrsc.org

Acid Lability: The Boc group is easily and cleanly removed under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727), are commonly used for deprotection. wikipedia.org The cleavage mechanism involves the formation of a stable tert-butyl cation, which then decomposes into isobutylene (B52900) and carbon dioxide. chemistrysteps.com

Compatibility: Its properties make it compatible with a wide range of coupling reagents and conditions used in peptide synthesis.

| Protection Reagent | Base/Catalyst | Solvent | General Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide / Sodium Carbonate | Water, Dioxane/Water | Aqueous conditions, room temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, THF | Anhydrous conditions, room temperature to 40°C |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Anhydrous conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst-free) | Water | Green chemistry approach, room temperature |

Innovations in Synthetic Approaches and Reaction Condition Optimization

For the Boc protection step itself, several optimized and greener protocols have been developed. This includes catalyst-free N-tert-butyloxycarbonylation of amines using Boc₂O in water, which avoids the need for organic solvents and potentially toxic catalysts. nih.govorganic-chemistry.org Other methods utilize reusable catalysts like perchloric acid adsorbed on silica-gel under solvent-free conditions. organic-chemistry.org

Innovations have also been made in the deprotection step. While traditional batch deprotection with strong acids is effective, continuous flow chemistry offers a more controlled and potentially safer alternative. Selective thermal deprotection of N-Boc groups has been demonstrated in continuous flow reactors, where tuning variables like temperature, solvent, and residence time allows for optimized and efficient cleavage. acs.org

Comparative Analysis of Protecting Group Strategies in Synthesis (e.g., Boc vs. Fmoc)

In the context of solid-phase peptide synthesis (SPPS), the two dominant strategies are based on the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino terminus. americanpeptidesociety.orgiris-biotech.de The choice between them dictates the entire synthetic approach, including the selection of resin linkers and side-chain protecting groups.

The fundamental difference lies in their cleavage conditions, which defines their orthogonality. biosynth.com The Boc group is acid-labile, while the Fmoc group is base-labile. iris-biotech.de

Boc Strategy: This was the original strategy developed for SPPS. It involves using the acid-labile Boc group for temporary Nα-protection and typically more acid-stable groups (like benzyl (B1604629) ethers) for side-chain protection. The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). americanpeptidesociety.orgresearchgate.net

Fmoc Strategy: This more modern approach uses the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent. americanpeptidesociety.org The side-chain protecting groups and the resin linker are acid-labile (e.g., tert-butyl based), allowing for final cleavage with a milder acid cocktail, most commonly TFA. iris-biotech.deresearchgate.net

| Feature | Boc (tert-Butyloxycarbonyl) Strategy | Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy |

| Nα-Protection Cleavage | Strong Acid (e.g., 50% TFA in DCM) researchgate.net | Base (e.g., 20% Piperidine in DMF) researchgate.net |

| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |

| Final Cleavage from Resin | Very Strong Acid (e.g., HF, TFMSA) researchgate.net | Strong Acid (e.g., 95% TFA) iris-biotech.de |

| Orthogonality | "Quasi-orthogonal" (cleavage based on different acid strengths) biosynth.com | Fully orthogonal (base cleavage for Nα, acid cleavage for side-chains/resin) iris-biotech.de |

| Advantages | Good for sequences prone to base-induced side reactions (e.g., racemization). americanpeptidesociety.org | Milder overall conditions, avoids highly toxic HF, compatible with automated synthesis. americanpeptidesociety.orgiris-biotech.de |

| Disadvantages | Requires harsh, corrosive, and highly toxic acids (HF); can lead to peptide degradation. americanpeptidesociety.orgiris-biotech.de | Piperidine can cause side reactions (e.g., aspartimide formation); Fmoc group is large. |

Chemical Reactivity and Derivatization Strategies of Boc 3,4 Dimethoxy D Phenylalanine

Functional Group Transformations of the Carboxyl Moiety

The carboxylic acid functionality is a primary site for modification, most commonly through esterification and amide bond formation. These reactions are fundamental to peptide synthesis, where the carboxyl group of one amino acid is coupled with the amino group of another.

Esterification: The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester, under standard conditions. For instance, reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride can yield the methyl ester. However, care must be taken as the Boc protecting group is acid-sensitive. researchgate.net Alternative methods, such as using methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base like triethylamine, can achieve esterification while preserving the Boc group. researchgate.net

Amide Bond Formation: The formation of amide bonds is central to peptide chemistry. The carboxyl group of Boc-3,4-dimethoxy-D-phenylalanine is typically "activated" to facilitate coupling with an amine. This activation is achieved using a wide array of coupling reagents. uniurb.it The choice of reagent is critical for ensuring high yield and, most importantly, for preventing racemization of the chiral center. peptide.compeptide.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and minimize loss of stereochemical integrity. peptide.combachem.com Phosphonium salts, such as BOP-Cl, and uronium salts, like HBTU and HATU, are also highly effective and are known for their high efficiency and ability to reduce racemization. peptide.comresearchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Additive(s) | Key Features |

| Carbodiimides | DCC, DIC | HOBt, HOAt | Widely used, cost-effective; additives suppress racemization. peptide.combachem.com |

| Phosphonium Salts | BOP, PyAOP | --- | High reactivity, often used for difficult couplings. researchgate.net |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | --- | Fast reaction rates, low racemization, popular in solid-phase synthesis. peptide.com |

| Immonium Salts | DEPBT | --- | Remarkable resistance to racemization, especially for sensitive residues. researchgate.net |

Reactions Involving the Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org Its primary role is to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified.

The key reaction involving this functionality is its removal, or deprotection, which regenerates the free amine. The Boc group is specifically designed to be labile under acidic conditions. organic-chemistry.orgwikipedia.org

Deprotection: The most common method for Boc deprotection involves treatment with a strong acid. wikipedia.org Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM), is widely used for this purpose. nih.gov Another common reagent is hydrogen chloride (HCl) dissolved in an organic solvent such as methanol (B129727) or dioxane. researchgate.netwikipedia.org The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent loss of carbon dioxide to yield the free amine. wikipedia.org

The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. mdpi.com For molecules containing other acid-sensitive groups, milder conditions or alternative reagents like iron(III) chloride, oxalyl chloride in methanol, or various Lewis acids can be employed for selective Boc removal. csic.esrsc.org The Boc group is stable to catalytic hydrogenolysis, which allows for the selective deprotection of other groups like benzyl (B1604629) carbamates (Cbz) in its presence, highlighting its utility in orthogonal protection strategies. rsc.org

Aromatic Ring Modifications and Functionalizations

The 3,4-dimethoxy-phenyl group (a veratrole derivative) is highly activated towards electrophilic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. echemi.comstackexchange.com This allows for a range of modifications to be introduced onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The methoxy groups are ortho, para-directing. In this molecule, the positions ortho to one methoxy group are either para or meta to the other. The positions of highest electron density, and therefore most susceptible to electrophilic attack, are C-5 (ortho to the 4-methoxy and meta to the 3-methoxy) and C-6 (ortho to the 3-methoxy and meta to the 4-methoxy).

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using nitrating agents. Due to the high activation of the ring, milder conditions than the standard nitric acid/sulfuric acid mixture are often sufficient and necessary to avoid over-reaction or oxidation. echemi.comstackexchange.com Studies on related veratrole compounds show that nitration can lead to a mixture of products, with substitution occurring at the available ortho and para positions. rsc.orgnih.govscispace.com The precise regioselectivity would be influenced by the steric bulk of the amino acid side chain.

Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst. For highly activated rings like dimethoxybenzene, these reactions can proceed readily. rsc.org Research on similar systems indicates that bromination often occurs at the 6-position. rsc.org

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce carbon-based substituents. For example, Friedel-Crafts alkylation with t-butyl alcohol in the presence of sulfuric acid has been shown to functionalize 1,4-dimethoxybenzene. studymoose.commnstate.edumiracosta.edu The high reactivity of the ring facilitates these substitutions, though controlling polysubstitution can be a challenge. mnstate.eduumkc.edu

Palladium-Catalyzed Coupling Reactions

Modern cross-coupling reactions provide powerful tools for C-C and C-heteroatom bond formation. While direct C-H activation on the electron-rich ring is a possibility, a more common strategy involves first introducing a halide (e.g., bromine or iodine) onto the ring via electrophilic halogenation. This halogenated derivative can then participate in various palladium-catalyzed coupling reactions.

Suzuki Coupling: If a bromo- or iodo- derivative of this compound were prepared, it could be coupled with a boronic acid or boronate ester in a Suzuki reaction to form a new C-C bond, introducing aryl or vinyl groups.

Heck Reaction: Coupling with an alkene (Heck reaction) could be used to install a vinyl substituent on the aromatic ring. rsc.org

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield an alkynylated derivative.

Recent advances have also demonstrated the feasibility of palladium-catalyzed direct C–H functionalization of phenylalanine residues within peptides, using the peptide backbone itself as a directing group to achieve site-selective olefination, acylation, or alkynylation at the ortho positions of the phenyl ring. rsc.orgnih.govacs.orgdntb.gov.uaacs.org This strategy could potentially be applied to modify the 2- or 6-position of the dimethoxyphenyl ring of this specific amino acid.

Applications of Boc 3,4 Dimethoxy D Phenylalanine in Advanced Organic and Medicinal Chemistry Synthesis

Utility as a Chiral Synthon in Asymmetric Synthetic Routes

The inherent chirality of Boc-3,4-dimethoxy-D-phenylalanine makes it an invaluable chiral synthon, a stereochemically pure building block used to introduce a specific chirality into a target molecule. The D-configuration of the α-carbon is crucial for constructing molecules with a defined three-dimensional arrangement, which is often a prerequisite for specific biological activity. In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product, and starting with an enantiomerically pure material like this compound can significantly simplify this process, obviating the need for chiral resolutions or complex asymmetric catalytic systems.

The strategic placement of the dimethoxy groups on the phenyl ring can also influence the stereochemical outcome of reactions at or near the chiral center. These groups can exert steric and electronic effects that direct the approach of reagents, thereby enhancing the diastereoselectivity of bond-forming reactions. This level of stereocontrol is paramount in the synthesis of natural products and pharmaceuticals, where even minor changes in stereochemistry can lead to drastic differences in efficacy and safety. Unnatural amino acids, such as this one, are important building blocks in modern drug discovery. nih.gov

Incorporation into Peptide Architectures

The synthesis of peptides with tailored properties and functions is a cornerstone of medicinal chemistry and drug development. This compound serves as a valuable building block in the construction of these peptide-based molecules, offering enhanced stability and the ability to modulate biological activity. chemimpex.com The incorporation of this non-natural amino acid can introduce conformational constraints, improve resistance to enzymatic degradation, and alter the pharmacokinetic profile of the resulting peptide.

Applications in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of peptide chains on a solid support. This compound is well-suited for this methodology. The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. This orthogonality of protecting groups is a fundamental principle of SPPS.

The use of this compound in SPPS allows for the precise incorporation of this unique residue at any desired position within a peptide sequence. This enables the systematic modification of peptides to probe structure-activity relationships and to optimize their therapeutic potential. For instance, the introduction of this D-amino acid can disrupt the typical helical or sheet structures of peptides, leading to novel conformations with altered receptor binding affinities.

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale production and the synthesis of complex or cyclic peptides. In solution-phase synthesis, all reactants are dissolved in a solvent system. This compound is also readily employed in this approach.

The Boc group provides the necessary N-terminal protection during the coupling of the carboxylic acid of this compound with the free amine of another amino acid or peptide fragment. Various coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HBTU, HATU), can be used to facilitate this amide bond formation in solution. The solubility of this compound and its derivatives in common organic solvents is generally good, which is an important practical consideration for solution-phase synthesis. chemimpex.com

Role as a Synthetic Intermediate in Complex Molecule Construction

Beyond its direct incorporation into peptides, this compound serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The functional groups present in the molecule—the protected amine, the carboxylic acid, and the activated aromatic ring—provide multiple handles for chemical modification.

The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. For example, Boc-protected amino alcohols are valuable precursors for the synthesis of chiral ligands and other bioactive molecules. mdpi.com The aromatic ring, with its electron-rich nature due to the two methoxy (B1213986) groups, is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the phenyl ring. This can be a powerful strategy for modulating the electronic and steric properties of the molecule.

Furthermore, the core amino acid scaffold can be elaborated into a variety of heterocyclic structures, which are prevalent in many classes of pharmaceuticals. The inherent chirality of the starting material ensures that the resulting complex molecules are obtained in an enantiomerically enriched form.

Contributions to the Design and Synthesis of Precursor Molecules for Drug Discovery

The development of new drugs often begins with the synthesis of a library of compounds that are then screened for biological activity. This compound is a valuable starting material for the creation of such libraries. Its use allows for the introduction of structural diversity, which is a key factor in increasing the chances of finding a lead compound.

The dimethoxyphenyl moiety is a structural motif found in a number of biologically active compounds, and its presence in a precursor molecule can be advantageous. For example, this feature is known to play a role in the design of agents targeting neurological disorders. guidechem.com By using this compound as a scaffold, medicinal chemists can systematically explore the chemical space around this privileged structure.

The ability to readily deprotect either the N-terminus or the C-terminus allows for divergent synthetic strategies, where a common intermediate can be used to generate a wide range of different final products. This efficiency is highly desirable in the early stages of drug discovery, where speed and the ability to generate a diverse set of molecules are paramount. The compound is a valuable building block in the synthesis of various compounds for pharmaceutical development. guidechem.com

Advanced Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for gaining insight into molecular structure and is frequently used to monitor the progress of chemical reactions in real-time. nih.gov By acquiring a series of ¹H NMR spectra at regular intervals, chemists can track the disappearance of reactant signals and the concurrent appearance of product signals, allowing for the determination of reaction kinetics and endpoint.

For the synthesis or modification of Boc-3,4-dimethoxy-D-phenylalanine, ¹H NMR would reveal characteristic signals for different parts of the molecule. The tert-butyloxycarbonyl (Boc) protecting group typically produces a sharp, intense singlet corresponding to its nine equivalent protons. The aromatic protons on the phenyl ring and the protons on the amino acid backbone would exhibit distinct chemical shifts and coupling patterns, providing a unique fingerprint for the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: This table is illustrative, based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| Boc group (-C(CH₃)₃) | ~1.4 | Singlet |

| Methoxy (B1213986) groups (-OCH₃) | ~3.8 | Singlet |

| Aromatic protons (-C₆H₃-) | ~6.7 - 6.9 | Multiplet |

| Alpha proton (-CH-) | ~4.3 - 4.6 | Multiplet |

| Beta protons (-CH₂-) | ~2.9 - 3.2 | Multiplet |

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). It is also used to deduce structural information from the fragmentation patterns of the molecule. For derivatives of this compound, MS confirms the successful incorporation of substituents or modifications by verifying the expected molecular weight of the product.

Electron impact (EI) or, more commonly for these types of molecules, soft ionization techniques like Electrospray Ionization (ESI) are used. ESI-MS analysis would typically show the protonated molecule [M+H]⁺. A common fragmentation pattern for Boc-protected amino acids involves the loss of the tert-butyl group (a loss of 57 Da) or the entire Boc group (a loss of 100 Da). sigmaaldrich.com

Table 2: Expected ESI-MS Data for this compound (Molecular Formula: C₁₆H₂₃NO₆, Molecular Weight: 325.36 g/mol ) biosynth.comsigmaaldrich.com

| Ion | Expected m/z | Description |

| [M+H]⁺ | 326.16 | Protonated molecule |

| [M+Na]⁺ | 348.14 | Sodium adduct |

| [M-C₄H₉]⁺ | 268.10 | Loss of tert-butyl group |

| [M-Boc+H]⁺ | 226.11 | Loss of Boc group |

Chromatographic Methods for Enantiomeric Purity Assessment and Reaction Progress Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. amrita.edu For chiral compounds used in pharmaceuticals and other bioactive applications, assessing enantiomeric purity is critical, as different enantiomers can have vastly different biological effects. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

For phenylalanine derivatives, various chiral columns are effective. Research on the closely related compound 3,4-dimethoxy-α-methylphenylalanine demonstrated a successful enantioseparation using a conventional C18 column with a chiral mobile phase consisting of L-phenylalanine and cupric sulfate (B86663). nih.gov This chiral ligand-exchange chromatography method allows for baseline separation of the two enantiomers. nih.gov The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Example of Chiral HPLC Conditions for Separation of a 3,4-dimethoxy-phenylalanine analog nih.gov

| Parameter | Condition |

| Column | Conventional C18 |

| Mobile Phase | 20% (v/v) methanol (B129727), 8 mM L-phenylalanine, 4 mM cupric sulfate |

| pH | 3.2 |

| Temperature | 20 °C |

| Resolution (R) | 3.18 |

Besides HPLC, other chromatographic methods are routinely used in the analysis of this compound and its synthetic intermediates.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used primarily to monitor the progress of a reaction and to identify compounds present in a mixture. amrita.eduresearchgate.netcrsubscription.com A sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, which is then placed in a developing chamber with a suitable mobile phase. amrita.eduorientjchem.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. amrita.edu For Boc-protected amino acids, visualization can be achieved using stains that react with the carbamate (B1207046) group or by using UV light if the compound is UV-active.

Gas Chromatography (GC): GC can be used for the analysis of amino acids, but it typically requires the compounds to be chemically modified into more volatile derivatives. sigmaaldrich.comnih.gov This derivatization process adds complexity to the analysis. While highly sensitive, GC is often less preferred than HPLC for non-volatile compounds like Boc-protected amino acids. heraldopenaccess.us

X-ray Crystallography for Definitive Stereochemical Assignments (of new derivatives)

When a new derivative of this compound is synthesized and can be grown as a single crystal, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure. This technique yields precise information on bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute stereochemistry.

The analysis of a crystal structure of a related compound, 3,4-dimethoxy-alpha-methyl-DL-phenylalanine, revealed detailed conformational information, including torsion angles and the hydrogen-bonding network that stabilizes the crystal lattice. nih.gov Similarly, for a novel derivative synthesized from Boc-D-phenylalanine, X-ray diffraction was used to confirm its solid-state structure. mdpi.com This level of structural detail is invaluable for understanding structure-activity relationships in drug design and materials science.

Table 4: Representative Data Obtained from an X-ray Crystallography Study of a Phenylalanine Derivative nih.gov

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.872 |

| b (Å) | 11.437 |

| c (Å) | 20.434 |

| α (°) | 95.74 |

| β (°) | 96.91 |

| γ (°) | 89.18 |

Future Directions and Emerging Research Avenues for Boc 3,4 Dimethoxy D Phenylalanine

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The conventional synthesis of Boc-protected amino acids often involves methods that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more sustainable alternatives that reduce waste, eliminate hazardous reagents, and improve energy efficiency. Several promising strategies are emerging for the synthesis of compounds like Boc-3,4-dimethoxy-D-phenylalanine.

One major area of development is the move towards solvent-free or aqueous reaction systems. For instance, an eco-friendly protocol for the N-Boc protection of amines has been developed using water-acetone under catalyst-free conditions, yielding excellent results in short reaction times thinkdochemicals.com. Another approach involves the use of recyclable heterogeneous catalysts, such as Amberlite-IR 120 resin, which facilitates N-Boc protection under solvent-free conditions and allows for the easy separation and reuse of the catalyst tandfonline.com.

Furthermore, biocatalysis presents a powerful tool for sustainable synthesis. Phenylalanine ammonia (B1221849) lyases (PALs) have been used for the amination of cinnamic acids to produce phenylalanine analogues nih.gov. The immobilization of these enzymes on solid supports enables their use in continuous flow reactors, which significantly shortens reaction times, improves productivity, and allows for catalyst reusability nih.gov. Adapting such enzymatic systems for the synthesis of D-phenylalanine derivatives, followed by a green Boc-protection step, could represent a highly sustainable manufacturing route.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Use of a solid, recyclable acid catalyst (e.g., Amberlite-IR 120). | Solvent-free conditions, easy catalyst separation and reuse, reduced waste. | tandfonline.com |

| Catalyst-Free Aqueous System | Reaction performed in a water-acetone medium without a catalyst. | Eliminates catalyst cost and toxicity, uses environmentally benign solvents. | thinkdochemicals.com |

| Biocatalysis in Continuous Flow | Immobilized enzymes (e.g., PALs) in a flow reactor system. | High selectivity, mild reaction conditions, catalyst reusability, enhanced productivity. | nih.gov |

Exploration of Novel Derivatizations for Applications beyond Medicinal Chemistry

While this compound is primarily used in drug discovery, its unique chemical structure makes it a candidate for derivatization into novel molecules with applications in materials science and catalysis. The field of functional materials is a particularly promising area for future exploration.

Chemical modification of phenylalanine and its derivatives has been shown to produce a large number of low-molecular-weight gelators rsc.org. These molecules self-assemble into supramolecular soft gels that have been used for tissue engineering, environmental remediation (e.g., oil spill recovery and dye removal), and the detection of pollutants rsc.org. The dimethoxy-substituted phenyl ring of this compound could be exploited to tune the electronic and hydrophobic properties of such gelators, potentially leading to new materials with tailored functions.

Another emerging field is the development of amino acid-based polymers as functional biomaterials bezwadabiomedical.comacs.org. Incorporating amino acids into polymer backbones can create materials with tunable physical, biological, and degradation properties tandfonline.comacs.org. These polymers are being investigated for applications such as controlled drug delivery, regenerative medicine, and medical device coatings bezwadabiomedical.com. Derivatizing this compound for use as a monomer in polymerization reactions could yield novel bioplastics or functional polymers with unique characteristics imparted by the dimethoxyphenyl group.

| Application Area | Derivative Type | Potential Function | Reference |

|---|---|---|---|

| Materials Science | Low-Molecular-Weight Gelators | Forms self-assembling hydrogels for tissue engineering, pollutant removal, or sensor technology. | rsc.org |

| Biomaterials | Amino Acid-Based Polymers | Acts as a monomer for creating biodegradable polymers with tunable properties for medical devices or drug delivery. | bezwadabiomedical.comacs.org |

| Organocatalysis | Chiral Ligands | The chiral backbone could be modified to create novel catalysts for asymmetric synthesis. | N/A |

Integration into High-Throughput Synthesis and Automated Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. Boc-protected amino acids are fundamental building blocks in many of these systems, particularly in automated solid-phase peptide synthesis (SPPS) nih.govvectorlabs.com.

Research has demonstrated the successful use of automated synthesizers for complex, solution-phase reactions involving Boc-protected intermediates, highlighting the potential to move beyond peptide synthesis bezwadabiomedical.com. The compatibility of the Boc protecting group with a wide range of reaction conditions makes this compound an ideal candidate for integration into such platforms . Its use in automated systems, such as microwave peptide synthesizers, can facilitate the rapid construction of peptide libraries or other complex molecules like spiroligomers rsc.orgnih.gov.

Future work will likely focus on expanding the "toolbox" of reactions available on automated platforms to incorporate a wider variety of building blocks like this compound. This will enable high-throughput synthesis of novel peptide derivatives, peptidomimetics, and small molecule libraries for screening against new biological or material targets, thereby accelerating the pace of discovery.

| Platform Type | Principle of Operation | Application for Compound | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesizer (SPPS) | Stepwise addition of protected amino acids to a growing peptide chain on a solid resin support. | Direct use as a building block for creating peptide libraries with unique structural motifs. | nih.govvectorlabs.com |

| Microwave-Assisted Synthesizer | Uses microwave energy to accelerate reaction rates in peptide or small molecule synthesis. | Enables rapid synthesis of complex structures, such as spiroligomers, using the compound as a key monomer. | nih.gov |

| Solution-Phase Automated Synthesizer | Automates liquid handling, reaction, workup, and purification for multi-step solution-phase synthesis. | Facilitates the creation of diverse small molecule libraries based on the compound's scaffold. | bezwadabiomedical.com |

Compound Index

| Compound Name |

|---|

| This compound |

| D-phenylalanine |

| Cinnamic acid |

| L-phenylalanine |

Q & A

Q. What are the common synthetic routes for Boc-3,4-dimethoxy-D-phenylalanine?

this compound is typically synthesized via multicomponent reactions starting from aldehydes and acetylglycine. For example, an azalactone intermediate is formed in the presence of acetic anhydride, followed by hydrolysis and functionalization to introduce the methoxy groups. The Boc (tert-butoxycarbonyl) group is then added to protect the amino group, ensuring regioselectivity during peptide synthesis . This method aligns with strategies used for structurally similar Boc-protected amino acids, such as Boc-3,4-dihydroxy-L-phenylalanine, where the Boc group is critical for stepwise solid-phase peptide synthesis (SPPS) .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per industry standards) and detect enantiomeric impurities .

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly to verify the positions of methoxy groups and Boc protection.

- Mass Spectrometry (MS) : To determine molecular weight (e.g., C14H18ClNO4 has a molecular weight of 299.74 g/mol) and validate synthesis .

Q. What is the role of the Boc group in peptide synthesis involving this compound?

The Boc group protects the amine functionality during SPPS, preventing unwanted side reactions. It is stable under basic conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide chain elongation. This is critical for synthesizing complex peptides with methoxy-substituted aromatic side chains, which may influence tertiary structure .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing methoxy groups during synthesis?

Regioselectivity issues arise due to the electron-donating nature of methoxy groups, which can direct electrophilic substitution to specific positions. Strategies include:

- Directed ortho-Metalation : Using directing groups like boronates to control substitution patterns.

- Catalytic Asymmetric Synthesis : Employing chiral catalysts to achieve enantiomeric purity, as seen in the synthesis of fluorinated phenylalanine derivatives .

- Protection-Deprotection Cycles : Temporarily masking reactive sites to ensure precise functionalization .

Q. How do the methoxy groups influence the compound’s stability and reactivity under SPPS conditions?

The 3,4-dimethoxy substituents increase steric bulk and electron density on the phenyl ring, potentially altering:

- Acid Sensitivity : Methoxy groups may enhance stability during Boc deprotection (acidic conditions) compared to hydroxylated analogs.

- Peptide Conformation : The substituents can affect π-π stacking and hydrophobic interactions in peptide structures, as observed in studies of similar tyrosine derivatives .

Q. What strategies resolve enantiomeric impurities in this compound?

- Chiral Chromatography : Using columns with chiral stationary phases (e.g., cellulose-based) to separate D and L enantiomers.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer, a method validated for resolving DOPA derivatives .

Methodological and Safety Considerations

Q. How should researchers handle and store this compound to prevent degradation?

Q. What are the limitations of this compound in biological studies?

- Membrane Permeability : The methoxy groups may reduce solubility in aqueous buffers, requiring DMSO or ethanol as co-solvents.

- Metabolic Stability : Unlike natural amino acids, methoxy-substituted analogs may resist enzymatic degradation, complicating in vivo studies .

Data Contradictions and Validation

- Purity Standards : While suppliers report >97% purity (HPLC), independent validation via tandem MS or 2D-NMR is recommended, especially for chiral integrity .

- Biological Activity : Methoxy-substituted phenylalanine derivatives may exhibit different receptor-binding profiles compared to hydroxylated analogs, necessitating empirical validation in target assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.